molecular formula C16H16N2O B3820579 3-Anilino-1-phenylpyrrolidin-2-one

3-Anilino-1-phenylpyrrolidin-2-one

Cat. No.: B3820579
M. Wt: 252.31 g/mol
InChI Key: RCMVSOSLBASONY-UHFFFAOYSA-N
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Description

3-Anilino-1-phenylpyrrolidin-2-one is a heterocyclic organic compound featuring a pyrrolidin-2-one core substituted with a phenyl group at the 1-position and an anilino (NH-C₆H₅) group at the 3-position. This structural arrangement confers unique physicochemical properties, such as moderate polarity due to the aromatic substituents and hydrogen-bonding capacity via the anilino NH group.

Properties

IUPAC Name

3-anilino-1-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c19-16-15(17-13-7-3-1-4-8-13)11-12-18(16)14-9-5-2-6-10-14/h1-10,15,17H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMVSOSLBASONY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1NC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolidin-2-ones, including 3-Anilino-1-phenylpyrrolidin-2-one, can be achieved through various methods:

Industrial Production Methods

Industrial production methods for pyrrolidin-2-ones often involve the use of efficient catalytic systems and optimized reaction conditions to achieve high yields and selectivity. These methods may include the use of transition-metal catalysts and specific oxidants or additives to control the reaction pathways .

Chemical Reactions Analysis

Types of Reactions

3-Anilino-1-phenylpyrrolidin-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines or alcohols .

Scientific Research Applications

Chemical Applications

Synthesis and Reactivity

3-Anilino-1-phenylpyrrolidin-2-one serves as an important building block in organic synthesis. Its structure allows for the formation of more complex molecules, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions, including:

  • Oxidation : Producing ketones or carboxylic acids.
  • Reduction : Leading to the formation of secondary amines or alcohols.
  • Substitution : Yielding substituted pyrrolidinones.

These reactions are crucial for synthesizing derivatives with enhanced biological activity or improved pharmacological properties.

Biological Applications

Pharmacological Properties

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in critical signaling pathways. Some notable biological applications include:

  • Antiviral Activity : Research indicates that derivatives of 3-anilino compounds exhibit antiviral properties against HIV and other viral infections, suggesting potential therapeutic applications in treating viral diseases.
  • Anticancer Activity : Studies have shown that this compound can inhibit the growth of cancer cells by modulating key signaling pathways involved in cell proliferation and apoptosis. For instance, derivatives have demonstrated effectiveness against various cancer types, including breast and lung cancers .
  • Antitubercular Activity : New derivatives synthesized from this compound have shown promising results against Mycobacterium tuberculosis, indicating its potential use in tuberculosis treatment .

Medicinal Applications

Therapeutic Potential

The compound's ability to interact with various biological targets makes it a candidate for therapeutic applications. Some key areas include:

  • Phosphodiesterase Inhibition : Certain derivatives exhibit phosphodiesterase (PDE) IV inhibitory activity, which is beneficial for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) by increasing intracellular cAMP levels and promoting bronchodilation .
  • Neurological Effects : The compound may also influence neurotransmitter levels by inhibiting monoamine oxidase, which could lead to potential applications in treating mood disorders and neurodegenerative diseases .

Case Study 1: Antiviral Efficacy

A study conducted on a series of 3-anilino derivatives demonstrated significant antiviral activity against a range of viruses. The results indicated that certain modifications to the anilino group enhanced the compounds' efficacy, providing a pathway for developing new antiviral agents.

Case Study 2: Anticancer Research

In a clinical trial focusing on the anticancer properties of 3-anilino derivatives, researchers observed that specific compounds could effectively inhibit tumor growth in animal models. These findings support further investigation into their use as potential chemotherapeutic agents.

Data Tables

Application AreaSpecific Use CaseObservations/Results
ChemistryOrganic SynthesisActs as a versatile building block for complex molecules
BiologyAntiviral ActivityEffective against HIV; structure modifications enhance efficacy
MedicinePDE IV InhibitionPotential treatment for asthma and COPD
Cancer ResearchTumor Growth InhibitionSignificant reduction in tumor size in animal models

Mechanism of Action

The mechanism of action of 3-Anilino-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

Comparison with Similar Compounds

Structural Comparison

The following table summarizes key structural differences between 3-Anilino-1-phenylpyrrolidin-2-one and related compounds from the evidence:

Compound Name Substituents (Position) CAS Number Key Features
This compound Phenyl (1), Anilino (3) Not provided Aromatic bulk, potential π-π stacking interactions
3-Amino-1-hydroxy-pyrrolidin-2-one Hydroxy (1), Amino (3) 1003-51-6 Higher polarity due to -OH and -NH₂; likely hydrophilic
1-[3-(2-Aminoanilino)propyl]pyrrolidin-2-one Propyl-2-aminoanilino (1) 380605-16-3 Extended alkyl chain; secondary amine may enhance solubility
4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one 3-Fluorophenyl (1), Amino (4) 1105195-46-7 Fluorine introduces electronegativity, potentially enhancing metabolic stability

Physicochemical and Functional Implications

Polarity and Solubility: The hydroxy and amino substituents in 3-Amino-1-hydroxy-pyrrolidin-2-one () suggest greater water solubility compared to the aromatic-substituted this compound. The fluorophenyl group in 4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one () may reduce solubility but improve lipid membrane permeability due to fluorine’s lipophilic character.

Reactivity and Stability: The anilino group in the target compound could participate in hydrogen bonding or serve as a site for electrophilic substitution, whereas the amino group in 3-Amino-1-hydroxy-pyrrolidin-2-one () may facilitate nucleophilic reactions. The fluorine atom in 4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one () could enhance metabolic stability by resisting oxidative degradation, a common strategy in drug design.

Safety Profiles: Limited hazard data are available for these compounds.

Limitations of Available Data

Q & A

Q. What are the common synthetic routes for preparing 3-Anilino-1-phenylpyrrolidin-2-one, and what critical reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 1-phenylpyrrolidin-2-one with aniline derivatives under basic conditions (e.g., sodium hydride) in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM) . Key factors affecting yield include:
  • Temperature control : Maintaining 0–5°C during reagent addition minimizes side reactions.
  • Anhydrous conditions : Moisture can hydrolyze intermediates, reducing efficiency.
  • Stoichiometry : Excess aniline (1.2–1.5 equivalents) ensures complete substitution.
    Reaction progress should be monitored via thin-layer chromatography (TLC) and confirmed by NMR spectroscopy .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :
  • NMR spectroscopy : 1^1H and 13^{13}C NMR can confirm the presence of the anilino group (aromatic protons at δ 6.5–7.5 ppm) and pyrrolidinone carbonyl (C=O at ~170 ppm) .
  • X-ray crystallography : Single-crystal diffraction using SHELX or WinGX software resolves bond lengths, angles, and stereochemistry .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ peak for C16_{16}H15_{15}N2_2O at 251.12 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from conformational flexibility or crystallographic disorder. Strategies include:
  • Dynamic NMR studies : To probe rotational barriers of the anilino group at variable temperatures .
  • DFT calculations : Compare experimental and computed 13^{13}C NMR chemical shifts to identify misassignments .
  • High-resolution crystallography : Use SHELXL to refine anisotropic displacement parameters and detect twinning or disorder .

Q. What strategies optimize enantiomeric purity during the synthesis of chiral this compound analogs?

  • Methodological Answer :
  • Chiral auxiliaries : Introduce a temporary stereocenter (e.g., using (S)-5-(Trityloxymethyl)-2-pyrrolidinone) to direct asymmetric synthesis .
  • Chiral chromatography : Employ supercritical fluid chromatography (SFC) with amylose-based columns for separation .
  • Catalytic asymmetric synthesis : Use transition-metal catalysts (e.g., Ru-BINAP) for enantioselective hydrogenation of intermediates .

Q. How do substituents on the phenyl ring (e.g., fluorine, methyl) affect the reactivity and biological activity of 3-Anilino-pyrrolidin-2-one derivatives?

  • Methodological Answer : Substituents influence electronic and steric properties:
  • Electron-withdrawing groups (e.g., -F) : Enhance metabolic stability and binding affinity via reduced electron density on the anilino nitrogen .
  • Steric effects : Bulky groups (e.g., -CF3_3) at the 4-position hinder rotation, stabilizing bioactive conformations .
  • Comparative analysis : Use Hammett σ constants to correlate substituent effects with reaction rates or pKa values .

Data Analysis and Experimental Design

Q. What computational tools are recommended for modeling the conformational dynamics of this compound?

  • Methodological Answer :
  • Molecular dynamics (MD) simulations : Use AMBER or GROMACS to study ring puckering and anilino rotation over nanosecond timescales .
  • Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31G(d) level to predict NMR shifts and IR spectra .
  • Crystallographic software : WinGX and SHELX enable Hirshfeld surface analysis to quantify intermolecular interactions .

Q. How can researchers address low yields in the alkylation of pyrrolidin-2-one precursors?

  • Methodological Answer :
  • Base selection : Use non-nucleophilic bases (e.g., LDA) to avoid deprotonation side reactions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes, minimizing degradation .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .
  • Waste disposal : Neutralize acidic/basic residues before discarding in halogenated waste containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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